molecular formula C9H11N3 B3059134 N,N-Dimethyl-1H-indazol-5-amine CAS No. 945264-96-0

N,N-Dimethyl-1H-indazol-5-amine

Cat. No.: B3059134
CAS No.: 945264-96-0
M. Wt: 161.20
InChI Key: QPQOPOUHRDMBLB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-indazol-5-amine is an organic compound with the molecular formula C9H11N3. It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Mechanism of Action

Target of Action

N,N-Dimethyl-1H-indazol-5-amine is a derivative of the indazole family . Indazole derivatives have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives interact with their targets in a variety of ways, often involving the formation of bonds with nitrogen atoms . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its medicinal effects .

Biochemical Pathways

Indazole derivatives have been found to affect a variety of pathways, often related to their targets of action . For example, they may inhibit the activity of certain enzymes, leading to downstream effects on cellular processes .

Pharmacokinetics

Indazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

One study found that a similar compound, n-(4-fluorobenzyl)-1,3-dimethyl-1h-indazol-6-amine, exhibited potent anti-proliferative activity, with an ic50 value of 04 ± 03 mM in human colorectal cancer cells (HCT116) . This suggests that this compound may also have anti-proliferative effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as temperature and pH . Additionally, the compound’s action may be influenced by the presence of other substances, such as other drugs or biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1H-indazol-5-amine can be synthesized through various organic synthesis methods. One common approach involves the reaction of 1H-indazole-5-amine with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N,N-Dimethyl-1H-indazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N,N-Dimethyl-1H-indazol-5-amine can be compared with other indazole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

IUPAC Name

N,N-dimethyl-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12(2)8-3-4-9-7(5-8)6-10-11-9/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQOPOUHRDMBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738485
Record name N,N-Dimethyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945264-96-0
Record name N,N-Dimethyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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